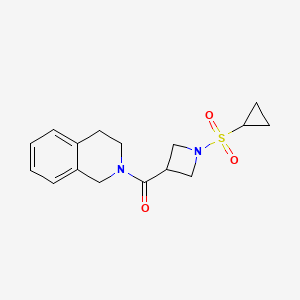
(2-Methyl-1,4-dioxan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methyl-1,4-dioxan-2-yl)methanol” is a chemical compound with the molecular formula C6H12O3 . It is related to 1,4-Dioxane by the replacement of a methylene group (CH2) at the 2-position with a methyl group (CH3) . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 . This indicates the compound’s molecular structure and how the atoms are arranged.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 118.13 .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Methyl-t-Butyl Ether : (2-Methyl-1,4-dioxan-2-yl)methanol is used in the acid-catalyzed reaction with isobutene to synthesize methyl-t-butyl ether, a significant compound in the chemical industry. This process employs a clay catalyst and demonstrates the importance of solvent choice for reaction efficiency (Adams, Clement, & Graham, 1982).
Investigation of Binary Mixtures : Research on the chemical shift data for hydroxyl protons in binary mixtures of 1,4-dioxan and alkyl alcohols has been conducted. This study provides insights into the structural factors and hydrogen bonding in such mixtures, which are relevant for understanding the behavior of this compound in various solvent environments (Mirti, 1988).
Functional Models for Enzymatic Reactions : In the field of biochemistry, iron(III) complexes with certain methylated compounds, including this compound, have been used as functional models for catechol 1,2-dioxygenase. This research highlights the application of such compounds in modeling and studying enzymatic reactions (Duda, Pascaly, & Krebs, 1997).
Catalysis and Reaction Mechanisms
Catalyzed Condensations of Glycerol : The compound has been involved in studies of acid-catalyzed condensations of glycerol with various aldehydes and ketones. These investigations aim to develop novel platform chemicals and explore the role of solid acids as heterogeneous catalysts in such reactions (Deutsch, Martin, & Lieske, 2007).
N-Methylation of Amines : In another application, this compound is used in the N-methylation of amines, showcasing its role as a potential hydrogen source and C1 synthon in chemical synthesis and energy technologies. This highlights its versatility and importance in organic synthesis (Sarki et al., 2021).
Pharmaceutical and Material Science Applications
Synthesis of Pharmaceutical Agents : The compound is also relevant in the pharmaceutical industry, where it is used in the synthesis of various pharmaceutical agents through late-stage functionalization. This application demonstrates its value in the synthesis of complex molecules (Sarki et al., 2021).
Formation of 1,4-Epoxides : In lipid chemistry, the formation of 1,4-epoxides from esters like methyl linoleate has been studied in the presence of toluene-p-sulphonic acid and solvents like methanol and dioxan. This research is significant for understanding lipid oxidation and its implications (Abbot, Gunstone, & Hoyes, 1970).
Electrochemical Transformations : Electrochemical transformations of related bicycloalkenes and bicycloalkanes in methanol have been investigated. This research contributes to our understanding of electrochemical processes in organic compounds and their potential applications (Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999).
Safety and Hazards
将来の方向性
While specific future directions for “(2-Methyl-1,4-dioxan-2-yl)methanol” are not mentioned in the available resources, it’s worth noting that related compounds have been studied for their potential applications. For instance, an unexpected product from a standard Johnson–Corey–Chaykovsky procedure could pave the way for a new methodology for obtaining 2,3-disubstituted 1,4-naphthodioxanes .
作用機序
Target of Action
This compound is a derivative of 1,4-dioxane , which is commonly used in various industrial applications, including as a solvent stabilizer . .
Mode of Action
The mode of action of (2-Methyl-1,4-dioxan-2-yl)methanol is currently unknown due to the lack of comprehensive studies on this compound. It’s worth noting that the compound’s structure, which includes a 1,4-dioxane ring, could potentially interact with biological targets in unique ways .
Pharmacokinetics
The compound’s predicted boiling point is 2082±150 °C, and it has a predicted density of 1102 . These properties could potentially influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of 1,4-dioxane, a related compound, is known to be influenced by various environmental conditions . .
特性
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(4-7)5-8-2-3-9-6/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQHTSFYGPIEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

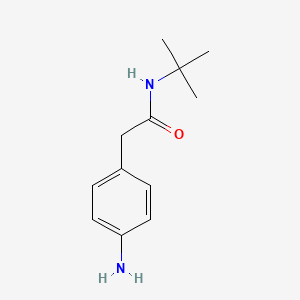
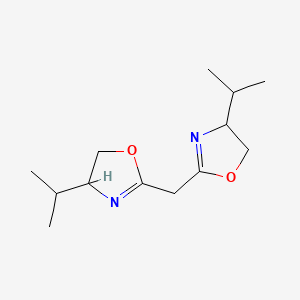
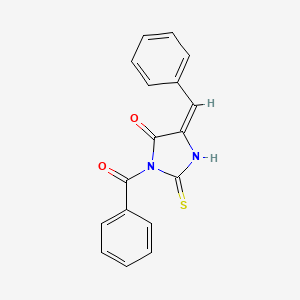
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2474567.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2474568.png)
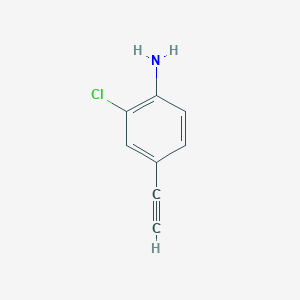
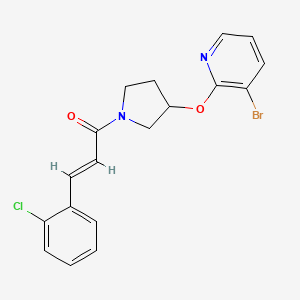
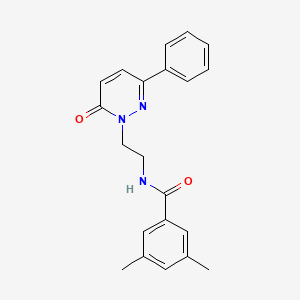

![N-(4-acetylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474576.png)
![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2474578.png)

![9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
